molecular formula C15H15FN2O3S2 B15107007 N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B15107007
M. Wt: 354.4 g/mol
InChI Key: JVQJDLXUTOWJFS-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural elements include:

  • Sulfone group (5,5-dioxide): Enhances metabolic stability and polarity compared to non-oxidized thiazole analogs.
  • Cyclopropanecarboxamide moiety: The strained cyclopropane ring may influence conformational rigidity and binding affinity.

Properties

Molecular Formula

C15H15FN2O3S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C15H15FN2O3S2/c16-10-3-1-2-4-11(10)18-12-7-23(20,21)8-13(12)22-15(18)17-14(19)9-5-6-9/h1-4,9,12-13H,5-8H2

InChI Key

JVQJDLXUTOWJFS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic conditions. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile. The final step involves the formation of the cyclopropane carboxamide moiety through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors for the cyclopropanation step and employing continuous flow chemistry techniques to streamline the synthesis process. Additionally, purification methods such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The cyclopropane carboxamide moiety may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents/Functional Groups Notable Features
N-[(2Z)-3-(2-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide Tetrahydrothieno[3,4-d][1,3]thiazole 2-Fluorophenyl, sulfone, cyclopropanecarboxamide High polarity (sulfone), conformational rigidity (cyclopropane)
(2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine derivatives (11a, 11b) Thiazolo[3,2-a]pyrimidine Benzylidene, cyano, methylfuranyl Planar aromatic systems; moderate yields (68%)
3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) Thiazole-amino-hydrazide Chlorophenyl, dimethylphenyl, hydrazide Flexible hydrazide linker; potential for hydrogen bonding
Thiazol-5-ylmethyl carbamate analogs (e.g., compounds n, o, w, x) Thiazolylmethyl carbamate Hydroperoxypropanyl, methylureido, diphenylhexane Complex peptidomimetic scaffolds; likely protease inhibition

Key Observations :

  • Cyclopropanecarboxamide introduces steric constraints absent in hydrazide-linked analogs (e.g., 9f) .
  • Unlike carbamate analogs (e.g., compound n) , the main compound lacks peptidomimetic motifs, suggesting divergent biological targets.

Key Observations :

  • Thiazolo[3,2-a]pyrimidines (e.g., 11a,b) are synthesized via Knoevenagel condensation with moderate yields (68%) .
  • Hydrazide derivatives (e.g., 9f) require longer reaction times (12 h reflux) but achieve comparable yields (57–68%) .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data Comparison

Compound / ID IR (cm⁻¹) ^1^H NMR Features (δ, ppm) ^13^C NMR Features (δ, ppm) Reference
Thiazolo[3,2-a]pyrimidine 11a 3,436 (NH), 2,219 (CN) 2.24 (CH₃), 7.94 (=CH) 15.04 (CH₃), 165.48 (C=O) [1]
Thiazole-hydrazide 9f 3,217 (NH), 2,220 (CN) 2.34 (CH₃), 9.59 (NH, exchangeable) 109.76 (ArC), 165.68 (C=O) [3]
Main compound (hypothetical) Expected: ~1,700 (C=O), ~1,350 (S=O) Predicted: 7.5–8.0 (fluorophenyl ArH) ~120–125 (CF), ~175 (C=O)

Key Observations :

  • The CN stretch (~2,219 cm⁻¹) in 11a and 9f aligns with cyano-containing analogs .
  • The main compound’s sulfone group would exhibit distinct S=O stretches (~1,350 cm⁻¹) absent in non-oxidized thiazoles.
  • Fluorine substituents in the main compound would produce unique ^19^F NMR signals and deshielded ^1^H/^13^C resonances.

Research Findings and Implications

  • Structural Uniqueness : The main compound combines sulfone, fluorophenyl, and cyclopropane groups, distinguishing it from simpler thiazole derivatives .
  • Synthetic Complexity : Compared to analogs in and , its synthesis may require multi-step optimization, particularly for sulfonation and cyclopropane coupling.

Biological Activity

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic organic compound characterized by its unique thiazole and thieno rings. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including potential applications in medicinal chemistry.

Molecular Structure and Properties

  • Molecular Formula: C19H17FN2O4S2
  • Molecular Weight: 420.48 g/mol
  • CAS Number: 902044-57-9
  • Structural Features: The compound features a cyclopropanecarboxamide moiety and a fluorophenyl substituent, which may influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction: It could bind to specific cellular receptors, influencing signal transduction processes.
  • Gene Expression Modulation: The compound might affect the expression of genes related to cell growth, differentiation, and apoptosis.

Pharmacological Profile

Research on similar thiazole derivatives indicates potential pharmacological activities such as:

  • Antitumor Activity: Thiazole compounds have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects: Certain thiazole-based compounds have shown promise in reducing inflammation.

Case Studies and Research Findings

  • Antitumor Efficacy:
    • A study evaluated the antitumor effects of thiazole derivatives in vitro. Results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) .
  • Antimicrobial Activity:
    • Another research focused on the antimicrobial properties of thiazole derivatives. The study reported that certain compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria .
  • Inflammation Modulation:
    • A case study highlighted the anti-inflammatory effects of thiazole-containing compounds in animal models. The results showed a reduction in inflammatory markers following treatment with these compounds .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

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